

7-Chloro-2-methylquinoline-3-carboxylic acid

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Chloro-2-methylquinoline-3-carboxylic acid

Cat. No.: B071078

[Get Quote](#)

An In-depth Technical Guide to 7-Chloro-2-methylquinoline-3-carboxylic Acid

This guide provides comprehensive technical information for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential biological relevance of 7-Chloro-2-methylquinoline-3-carboxylic acid.

Core Compound Data

7-Chloro-2-methylquinoline-3-carboxylic acid is a halogenated quinoline derivative. The integration of a chlorine atom and a carboxylic acid group onto the quinoline scaffold suggests its potential as an intermediate in organic synthesis and as a candidate for biological activity screening.

Molecular Formula and Weight

The fundamental chemical properties of 7-Chloro-2-methylquinoline-3-carboxylic acid are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₈ ClNO ₂	[1]
Molecular Weight	221.64 g/mol	[1]
Parent Compound ID	3670790	[2] [3]

Experimental Protocols

The following section details a representative protocol for the synthesis of **7-Chloro-2-methylquinoline-3-carboxylic acid**, derived from documented chemical processes for related compounds.

Synthesis of 7-Chloro-2-methylquinoline-3-carboxylic acid

The synthesis can be achieved via the hydrolysis of its corresponding ethyl ester. This procedure is a common final step in the creation of carboxylic acids from their ester precursors.

Materials:

- 2-methyl-7-chloroquinoline-3-carboxylic acid ethyl ester
- 7% (w/w) Sodium hydroxide (NaOH) solution
- Concentrated hydrochloric acid (HCl)
- Water

Procedure:

- Hydrolysis: The 2-methyl-7-chloroquinoline-3-carboxylic acid ethyl ester is refluxed in a 7% (w/w) aqueous solution of sodium hydroxide. The reaction proceeds until a homogeneous solution is obtained, indicating the completion of the ester hydrolysis.[\[4\]](#)
- Clarification: The resulting hot solution is clarified, if necessary, to remove any insoluble impurities.

- Acidification and Precipitation: The solution is then acidified with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the **7-Chloro-2-methylquinoline-3-carboxylic acid** to precipitate out of the solution.[4]
- Isolation: The precipitated product is filtered from the solution.
- Washing: The isolated solid is washed with water until it is free of chloride ions.[4]
- Drying: The final product is dried to yield pure **7-Chloro-2-methylquinoline-3-carboxylic acid**.

Potential Biological Activity and Signaling Pathways

Derivatives of 3-quinoline carboxylic acid have been identified as potential inhibitors of Protein Kinase CK2, a crucial enzyme in cellular signaling.[5] CK2 is implicated in numerous signaling pathways that regulate cell proliferation, survival, and inflammation, making it a significant target in cancer research.[2][6][7] The inhibitory action of a compound like **7-Chloro-2-methylquinoline-3-carboxylic acid** would theoretically disrupt these pathways.

Illustrative Signaling Pathway: CK2 Inhibition

The following diagram illustrates the central role of Protein Kinase CK2 in major signaling pathways and the potential point of inhibition by a quinoline-3-carboxylic acid derivative.

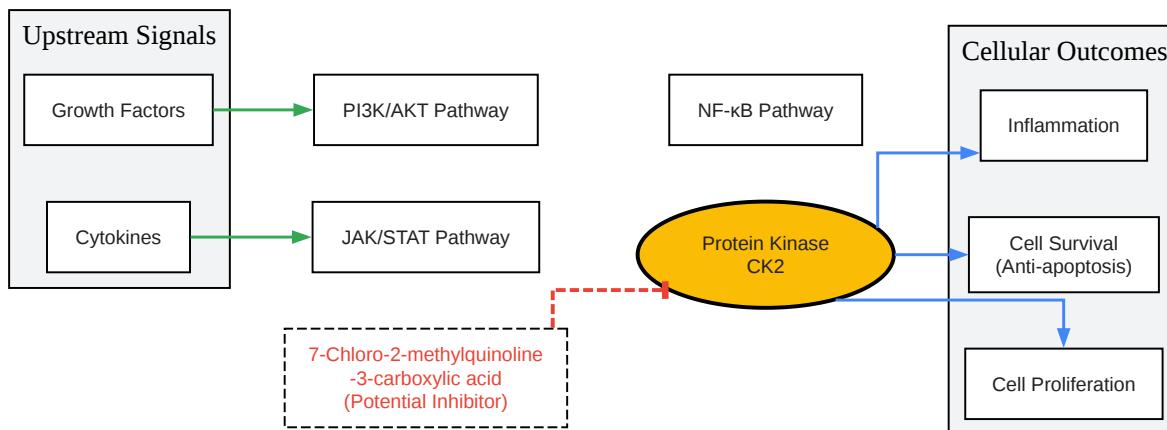


Diagram illustrates that CK2 is a central kinase in multiple pro-growth and pro-survival pathways.
An inhibitor would block these downstream effects.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of Protein Kinase CK2 signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloro-2-methylquinoline-3-carboxylate | C11H7ClNO2- | CID 7018880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HU212967B - Process for producing 7-chloro-quininaldine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]

- 7. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7-Chloro-2-methylquinoline-3-carboxylic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b071078#7-chloro-2-methylquinoline-3-carboxylic-acid-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com